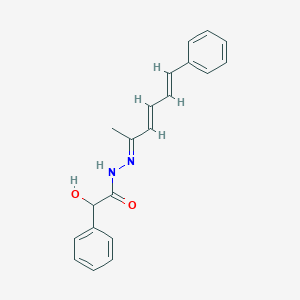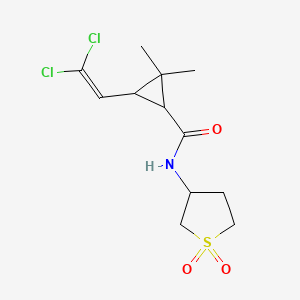![molecular formula C15H13N3O5 B3860810 4-[(E)-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B3860810.png)
4-[(E)-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid
Übersicht
Beschreibung
4-[(E)-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid is a complex organic compound that features a furan ring, a benzoic acid moiety, and a hydrazinylidene linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid typically involves multiple steps. One common route starts with the preparation of the furan-2-ylmethylamine, which is then reacted with an appropriate acylating agent to form the 2-oxoacetyl derivative. This intermediate is subsequently treated with hydrazine to form the hydrazinylidene linkage. Finally, the benzoic acid moiety is introduced through a condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hydrazinylidene linkage can be reduced to form hydrazine derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the hydrazinylidene linkage can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
4-[(E)-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 4-[(E)-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as bacterial enzymes, disrupting their normal function and leading to antimicrobial effects. The furan ring and hydrazinylidene linkage are thought to play crucial roles in its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-2-[(furan-2-yl)methyl]amino}benzoic acid: Similar structure but with a chlorine substituent on the benzoic acid moiety.
2-furoic acid: Contains the furan ring but lacks the hydrazinylidene linkage and benzoic acid moiety
Uniqueness
4-[(E)-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid is unique due to its combination of a furan ring, hydrazinylidene linkage, and benzoic acid moiety.
Eigenschaften
IUPAC Name |
4-[(E)-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c19-13(16-9-12-2-1-7-23-12)14(20)18-17-8-10-3-5-11(6-4-10)15(21)22/h1-8H,9H2,(H,16,19)(H,18,20)(H,21,22)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVPVUBZNBAWIN-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(E)-(3-bromophenyl)methylideneamino]-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B3860744.png)
![2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide](/img/structure/B3860758.png)
![3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3860763.png)
![7-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B3860764.png)
![2-(4-chlorophenyl)-6-piperidino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3860772.png)

![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B3860778.png)


![methyl (2Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860800.png)
![(4-chlorophenyl){1-[(2E)-4-methyl-2-pentenoyl]-3-piperidinyl}methanone](/img/structure/B3860806.png)

